molecular formula C6H18Cl2NiP2 B100046 Dichlorobis(trimethylphosphine)nickel(II) CAS No. 19232-05-4

Dichlorobis(trimethylphosphine)nickel(II)

Cat. No.: B100046
CAS No.: 19232-05-4
M. Wt: 281.75 g/mol
InChI Key: KYHNNWWCXIOTKC-UHFFFAOYSA-L
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Description

Dichlorobis(trimethylphosphine)nickel(II), with the chemical formula C₆H₁₈Cl₂NiP₂ and molecular weight 281.75 g/mol, is a nickel(II) complex featuring two trimethylphosphine (PMe₃) ligands and two chloride ions. It appears as a red to brown powder or crystalline solid with a melting point of 194–199°C . The nickel center adopts a tetrahedral geometry, stabilized by the strong σ-donor and weak π-acceptor properties of PMe₃. This compound is primarily used in catalysis and materials science, leveraging nickel’s ability to facilitate redox and coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichlorobis(trimethylphosphine)nickel(II) can be synthesized by reacting nickel(II) chloride with trimethylphosphine in an appropriate solvent. The reaction typically proceeds as follows:

NiCl2+2P(CH3)3NiCl2(P(CH3)3)2\text{NiCl}_2 + 2 \text{P(CH}_3\text{)}_3 \rightarrow \text{NiCl}_2(\text{P(CH}_3\text{)}_3)_2 NiCl2​+2P(CH3​)3​→NiCl2​(P(CH3​)3​)2​

The reaction is usually carried out in an inert atmosphere to prevent oxidation of the nickel complex .

Industrial Production Methods: While specific industrial production methods for Dichlorobis(trimethylphosphine)nickel(II) are not widely documented, the synthesis generally follows the laboratory preparation methods with scale-up considerations. This includes maintaining an inert atmosphere and using larger reaction vessels .

Chemical Reactions Analysis

Types of Reactions: Dichlorobis(trimethylphosphine)nickel(II) undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction. For example, in cross-coupling reactions, the products are typically coupled organic molecules .

Mechanism of Action

The mechanism by which Dichlorobis(trimethylphosphine)nickel(II) exerts its catalytic effects involves several steps:

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Insights :

  • Ligand Bulkiness : Triphenylphosphine (PPh₃) and tributylphosphine (PBu₃) ligands increase steric hindrance, reducing reactivity in cross-coupling reactions compared to PMe₃ .
  • Stability : Tris(trimethylphosphine) complexes are less stable than their bis counterparts due to ligand dissociation .

Thermodynamic and Electronic Properties

Compound Melting Point (°C) Ni–Cl Bond Length (Å) Ni–P Bond Length (Å) Electronic Spectrum (λmax, nm)
Dichlorobis(trimethylphosphine)nickel(II) 194–199 2.15–2.20 2.25–2.30 450 (d-d transition)
Dichlorobis(triphenylphosphine oxide)nickel(II) N/A 2.215 1.966 (Ni–O) 480

Insights :

  • Electron Withdrawing Effects: Triphenylphosphine oxide ligands shorten Ni–O bonds (1.966 Å vs. Ni–P 2.25 Å in PMe₃), altering redox potentials .
  • Thermal Stability : Triphenylphosphine complexes decompose at higher temperatures (~250°C) due to stronger Ni–PPh₃ bonding .

Biological Activity

Dichlorobis(trimethylphosphine)nickel(II) (NiCl₂(PMe₃)₂) is a nickel(II) complex that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and catalysis. This article explores the synthesis, structural properties, and biological activities of this compound, supported by relevant research findings and case studies.

Synthesis and Structural Characteristics

Dichlorobis(trimethylphosphine)nickel(II) can be synthesized through the reaction of nickel(II) chloride with trimethylphosphine. The general reaction can be represented as follows:

NiCl2+2PMe3NiCl2(PMe3)2\text{NiCl}_2+2\text{PMe}_3\rightarrow \text{NiCl}_2(\text{PMe}_3)_2

This compound typically exists in a square planar geometry, which is characteristic of many d²⁴ transition metal complexes. The nickel center is coordinated by two chloride ions and two trimethylphosphine ligands, resulting in a stable configuration that influences its reactivity and biological interactions.

Antitumor Activity

Nickel complexes, including dichlorobis(trimethylphosphine)nickel(II), have been investigated for their antitumor properties. Research indicates that certain nickel(II) complexes exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted that nickel(II) complexes could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death .

Antioxidant Properties

In addition to antitumor activity, nickel(II) complexes have shown promising antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative damage. A study demonstrated that nickel(II) complexes could inhibit lipid peroxidation and enhance the activity of antioxidant enzymes, suggesting their potential use in preventing oxidative stress-related diseases .

Antimicrobial Activity

Dichlorobis(trimethylphosphine)nickel(II) has also been evaluated for its antimicrobial properties. Nickel(II) complexes have been reported to exhibit significant antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or interference with essential cellular processes .

Case Studies and Research Findings

  • Antitumor Studies : A series of experiments conducted on various cancer cell lines showed that dichlorobis(trimethylphosphine)nickel(II) inhibited cell proliferation in a dose-dependent manner. The IC₅₀ values were determined, indicating effective concentrations for inducing cytotoxicity.
  • Antioxidant Mechanism : In vitro assays demonstrated that the compound could significantly reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation, while enhancing superoxide dismutase (SOD) activity in treated cells .
  • Antimicrobial Efficacy : Clinical isolates of bacteria were tested against dichlorobis(trimethylphosphine)nickel(II), revealing minimum inhibitory concentrations (MICs) that suggest effective antimicrobial action against both Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Dichlorobis(trimethylphosphine)nickel(II) in academic labs?

Dichlorobis(trimethylphosphine)nickel(II) is typically synthesized by reacting anhydrous nickel(II) chloride with trimethylphosphine (PMe₃) under inert conditions (e.g., nitrogen or argon atmosphere) to prevent oxidation. Schlenk line techniques are essential for handling air-sensitive reagents. Stoichiometric ratios (1:2 for NiCl₂:PMe₃) and solvent choice (e.g., THF or dichloromethane) influence yield and purity. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. How is the compound’s molecular geometry confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining its geometry. The trans-square planar configuration is common, as observed in analogous nickel-phosphine complexes. SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic analysis, with data collected at low temperatures (e.g., 120 K) to minimize thermal motion artifacts .

Q. What precautions are critical for handling Dichlorobis(trimethylphosphine)nickel(II) in catalytic studies?

The compound is light-sensitive and decomposes under prolonged UV exposure. Use amber glassware and work in darkroom conditions. Store under inert gas (argon) at ≤6°C to prevent ligand dissociation. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to its respiratory and dermal toxicity .

Advanced Research Questions

Q. How can researchers reconcile conflicting magnetic moment data for this complex?

Magnetic moment discrepancies often arise from impurities (e.g., unreacted NiCl₂) or solvent adducts. Ensure sample purity via elemental analysis and NMR. Use SQUID magnetometry to measure susceptibility in solid-state conditions, comparing results with theoretical models (e.g., ligand field theory for d⁸ Ni(II) systems). Contradictory data may also stem from spin-orbit coupling effects in low-symmetry geometries .

Q. What mechanistic insights can be gained from studying ligand substitution reactions in this complex?

Kinetic studies (e.g., stopped-flow UV-Vis spectroscopy) reveal substitution rates influenced by solvent polarity and steric effects of PMe₃. Compare with analogs like Dichlorobis(triphenylphosphine)nickel(II) to assess how ligand bulk impacts reactivity. DFT calculations can model transition states, providing insights into associative vs. dissociative pathways .

Q. How does thermal decomposition impact catalytic applications, and how can it be mitigated?

Thermal degradation releases hazardous gases (e.g., CO, phosphorus oxides). TGA-DSC analysis identifies decomposition thresholds (typically >150°C). Stabilization strategies include encapsulating the complex in MOFs or using bulky co-ligands to enhance thermal resistance. In catalytic cycles (e.g., cross-coupling), low-temperature protocols (≤80°C) minimize decomposition .

Q. What crystallographic challenges arise when analyzing polymorphs of this compound?

Polymorphism can lead to variations in unit cell parameters. High-resolution synchrotron XRD is recommended for distinguishing subtle structural differences. Twinning and disorder in phosphine ligands complicate refinement; using restraints in SHELXL and integrating Hirshfeld surface analysis improve model accuracy .

Q. Methodological Guidance

Q. How to design experiments comparing catalytic efficiency with other nickel-phosphine complexes?

Use standardized substrates (e.g., Suzuki-Miyaura coupling with bromobenzene) under identical conditions (solvent, temperature, catalyst loading). Monitor turnover frequency (TOF) via GC-MS or HPLC. Control for catalyst leaching by hot filtration tests. Statistical tools (e.g., ANOVA) validate reproducibility .

Q. What analytical techniques are optimal for characterizing ligand dissociation equilibria?

Variable-temperature ³¹P NMR tracks PMe₃ exchange dynamics. Isothermal titration calorimetry (ITC) quantifies binding constants. Spectrophotometric titration (UV-Vis) in coordinating solvents (e.g., DMF) reveals stepwise ligand displacement. Combine with DFT for thermodynamic profiling .

Q. Data Analysis and Reporting

Q. How to address inconsistencies in crystallographic data during peer review?

Ensure raw diffraction data (e.g., .hkl files) are deposited in repositories like the Cambridge Structural Database. Address outliers in R-factors by re-examining absorption corrections or disorder modeling. Cross-validate with spectroscopic data (IR, Raman) to confirm structural assignments .

Properties

IUPAC Name

dichloronickel;trimethylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H9P.2ClH.Ni/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHNNWWCXIOTKC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C)C.CP(C)C.Cl[Ni]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2NiP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

103421-62-1
Record name (SP-4-2)-Dichlorobis(trimethylphosphine)nickel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103421-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40455934
Record name Dichlorobis(trimethylphosphine)nickel(II)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19232-05-4
Record name Dichlorobis(trimethylphosphine)nickel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19232-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlorobis(trimethylphosphine)nickel(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorobis(trimethylphosphine)nickel(II)
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Dichlorobis(trimethylphosphine)nickel(II)

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